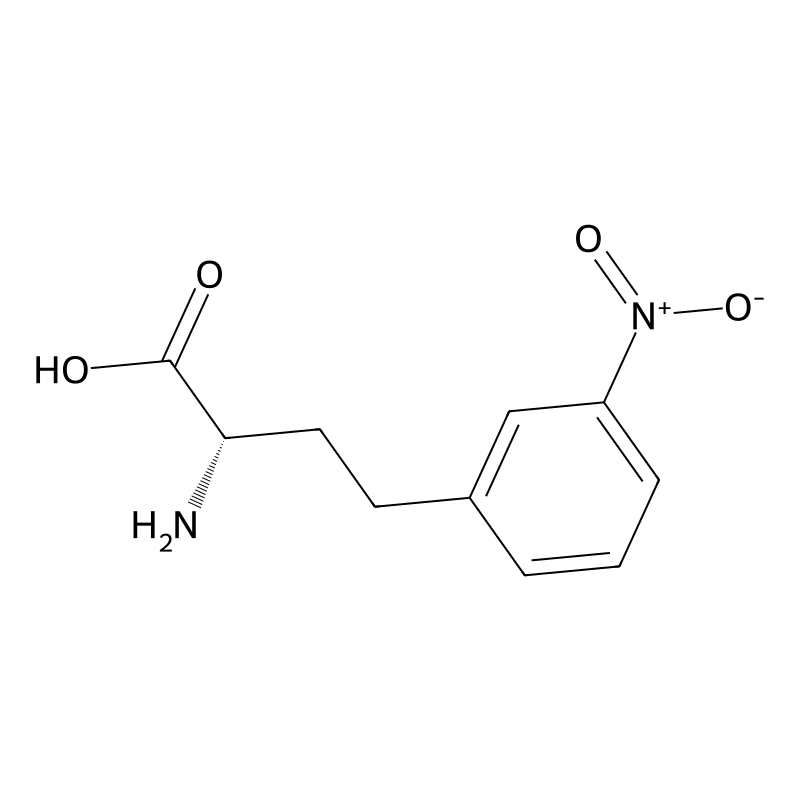

3-Nitro-L-homophenylalanine

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

3-Nitro-L-homophenylalanine is a non-proteinogenic amino acid and a derivative of L-phenylalanine, characterized by the presence of a nitro group at the meta position of the aromatic ring. Its chemical formula is , with a molecular weight of approximately 226.19 g/mol. The compound is recognized for its structural similarity to L-tyrosine, differing primarily in the substitution pattern of the nitro group on the aromatic ring. This compound belongs to the broader class of organic compounds known as amino acids and derivatives, specifically those related to phenylalanine and tyrosine .

The primary chemical reaction involving 3-nitro-L-homophenylalanine is its nitration, which can occur through electrophilic aromatic substitution. This reaction typically involves the introduction of a nitro group into the aromatic system, often facilitated by nitric acid or nitrogen dioxide. The presence of the nitro group can significantly alter the reactivity and properties of the compound compared to its parent amino acids.

In biological systems, 3-nitro-L-homophenylalanine can participate in various reactions, including oxidation and conjugation with other biomolecules. It can also undergo transformations that lead to the formation of reactive oxygen species, which may have implications for oxidative stress in cellular environments .

3-Nitro-L-homophenylalanine exhibits notable biological activities, particularly in relation to its role as a biomarker for oxidative stress and inflammation. The compound has been studied for its potential effects on cellular signaling pathways and its ability to modulate enzyme activities through nitration processes. Elevated levels of 3-nitro-L-homophenylalanine have been associated with various pathological conditions, including neurodegenerative diseases and cancer, where it serves as an indicator of nitrosative stress .

Additionally, research indicates that 3-nitro-L-homophenylalanine may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular metabolism and growth. Its antitumor activity has also been noted, suggesting a role in cancer therapeutics .

Synthesis of 3-nitro-L-homophenylalanine can be achieved through several methods:

- Nitration of L-phenylalanine: This method involves treating L-phenylalanine with a nitrating agent (such as a mixture of concentrated nitric and sulfuric acids) to introduce the nitro group at the desired position on the aromatic ring.

- Chemical Modification: Starting from commercially available amino acids, chemical modifications can be performed to achieve nitration selectively.

- Biotechnological Approaches: Enzymatic synthesis using specific nitrating enzymes or microbial systems may provide an alternative route to produce 3-nitro-L-homophenylalanine under mild conditions .

3-Nitro-L-homophenylalanine has several applications across different fields:

- Biochemical Research: Used as a tool to study protein modifications and oxidative stress.

- Pharmaceutical Development: Investigated for potential therapeutic effects in cancer treatment due to its ability to inhibit tumor growth.

- Biomarker Studies: Employed in clinical research as a biomarker for assessing oxidative damage in various diseases .

Research on interaction studies involving 3-nitro-L-homophenylalanine has focused on its reactivity with reactive oxygen species and its influence on biological macromolecules such as proteins and nucleic acids. For instance, studies have demonstrated that this compound can modify tyrosine residues in proteins, impacting their function and stability. The interactions between 3-nitro-L-homophenylalanine and other biomolecules are crucial for understanding its role in cellular signaling and disease processes .

Several compounds share structural similarities with 3-nitro-L-homophenylalanine, including:

- L-Tyrosine: An amino acid precursor that lacks the nitro group but is involved in similar metabolic pathways.

- 3-Nitro-L-tyrosine: A closely related compound known for its role as a biomarker for oxidative stress.

- L-Phenylalanine: The parent amino acid from which 3-nitro-L-homophenylalanine is derived.

Comparison TableCompound Structure Key Features 3-Nitro-L-Homophenylalanine Nitro group at meta position Involved in oxidative stress; potential antitumor activity L-Tyrosine Hydroxyl group at para position Precursor for neurotransmitters; less reactive than nitro derivatives 3-Nitro-L-Tyrosine Nitro group at meta position Biomarker for nitrosative damage; implicated in various diseases L-Phenylalanine No nitro or hydroxyl groups Essential amino acid; precursor for tyrosine

| Compound | Structure | Key Features |

|---|---|---|

| 3-Nitro-L-Homophenylalanine | Nitro group at meta position | Involved in oxidative stress; potential antitumor activity |

| L-Tyrosine | Hydroxyl group at para position | Precursor for neurotransmitters; less reactive than nitro derivatives |

| 3-Nitro-L-Tyrosine | Nitro group at meta position | Biomarker for nitrosative damage; implicated in various diseases |

| L-Phenylalanine | No nitro or hydroxyl groups | Essential amino acid; precursor for tyrosine |

The uniqueness of 3-nitro-L-homophenylalanine lies in its specific nitration pattern, which significantly influences its biological activities compared to these similar compounds. Its role as both a biomarker and potential therapeutic agent underscores its importance in biochemical research and medicine .

Nitration Strategies in Homophenylalanine Derivatives

Nitration of homophenylalanine derivatives represents a direct route to introducing nitro functional groups into the aromatic ring. The regioselectivity of nitration—whether the nitro group occupies the meta (3rd) or para (4th) position—depends on reaction conditions, directing effects of substituents, and the choice of nitrating agents. For example, DL-homophenylalanine undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid (H₂SO₄/HNO₃), typically yielding 4-nitro-DL-homophenylalanine as the major product. However, achieving 3-nitro regioselectivity requires strategic modifications, such as:

- Temperature Control: Lower temperatures (–10°C to 0°C) favor slower reaction kinetics, allowing better control over nitro group placement. In thiazole nitration studies, temperatures below 0°C reduced side reactions and improved selectivity for nitramine products.

- Electronic Effects: Electron-donating groups on the phenyl ring direct nitration to the meta position. Introducing temporary protecting groups or modifying the amino acid backbone could shift regioselectivity toward the 3-nitro isomer.

- Mixed-Acid Composition: Adjusting the ratio of sulfuric to nitric acid modulates nitronium ion (NO₂⁺) concentration, influencing reaction pathways. Excess sulfuric acid enhances protonation of the aromatic ring, potentially favoring meta-substitution.

A comparative analysis of nitration outcomes is summarized below:

| Substrate | Nitrating Agent | Temperature | Major Product | Yield (%) |

|---|---|---|---|---|

| DL-Homophenylalanine | H₂SO₄/HNO₃ (1:1) | 0°C | 4-Nitro-DL-homophenylalanine | 56–70 |

| 2-Aminothiazole | H₂SO₄/HNO₃ (2:1) | –30°C | 2-Nitraminothiazole | 23.7 |

These findings suggest that optimizing acid ratios and cryogenic conditions could enable 3-nitro-L-homophenylalanine synthesis, though empirical validation is required.

Multi-Component Coupling Approaches for β-Nitro Amino Acids

The Easton three-component coupling method offers a versatile framework for synthesizing β-nitro amino acids, which could be adapted for 3-nitro-L-homophenylalanine production. This approach involves the condensation of a nitroalkane, glyoxylic acid, and ammonia under basic conditions. Key advantages include:

- Single-Step Synthesis: The reaction proceeds in one pot, minimizing intermediate isolation steps. For β-nitroalanine, the dipotassium salt of nitroacetic acid undergoes decarboxylation post-coupling to yield the target compound.

- Substrate Flexibility: Nitroalkanes with aromatic side chains, such as nitrobenzyl derivatives, could theoretically participate in the coupling, forming β-nitro-homophenylalanine precursors.

- Mechanistic Insights: The reaction proceeds via nucleophilic addition of ammonia to the nitroalkane-glyoxylic acid adduct, followed by decarboxylation (Scheme 1):

$$

\text{Nitroalkane} + \text{Glyoxylic Acid} + \text{NH}3 \rightarrow \beta\text{-Nitro Amino Acid} + \text{CO}2

$$

Challenges and Adaptations:

- Steric Hindrance: Bulky aryl groups in nitroalkanes may impede glyoxylic acid coordination, necessitating tailored catalysts.

- Decarboxylation Control: Preventing premature decarboxylation of intermediates requires pH and temperature modulation.

Enzymatic Asymmetric Synthesis Pathways

Enzymatic methods provide stereocontrol in synthesizing L-configured amino acids, addressing the chirality requirements of 3-nitro-L-homophenylalanine. Two primary strategies emerge:

Microbial Production of Homophenylalanine

The cyanobacterium Nostoc punctiforme PCC73102 employs a gene cluster (hphA, hphB, hphCD) to biosynthesize L-homophenylalanine from L-phenylalanine via chain elongation. This pathway involves:

- HphA: Catalyzes the initial carbon extension of L-phenylalanine.

- HphB and HphCD: Mediate subsequent oxidation and rearrangement steps.

While Nostoc’s native system does not nitroylate homophenylalanine, engineered enzymes or whole-cell biocatalysts could introduce nitro groups post-biosynthesis.

Transaminase-Mediated Asymmetric Synthesis

Transaminases can stereoselectively aminate β-nitro keto acids to yield β-nitro-L-amino acids. For instance, ω-transaminases have been used to synthesize L-homophenylalanine from 2-oxo-4-phenylbutanoate. Coupling this with chemical nitration could produce 3-nitro-L-homophenylalanine:

$$

\text{2-Oxo-4-(3-nitrophenyl)butanoate} + \text{Amine Donor} \xrightarrow{\text{Transaminase}} \text{3-Nitro-L-homophenylalanine}

$$

Enzyme Engineering: Directed evolution of transaminases to accommodate nitro-substituted substrates may enhance catalytic efficiency and enantioselectivity.

Transaminase-Catalyzed Enantioselective Synthesis

The enantioselective synthesis of 3-Nitro-L-homophenylalanine represents a significant advancement in biocatalytic amino acid production, leveraging the stereospecific capabilities of transaminase enzymes [1]. Transaminase-catalyzed reactions have emerged as a powerful approach for synthesizing chiral amino acids, including homophenylalanine derivatives, through the transfer of amino groups from amino donors to appropriate keto acid acceptors [2]. The enzymatic synthesis pathway typically involves the conversion of 2-oxo-4-phenylbutyric acid derivatives containing nitro substituents to the corresponding amino acids through transamination reactions [3].

Recent research has demonstrated the effectiveness of aromatic amino acid transaminases in catalyzing the formation of homophenylalanine analogs with high enantioselectivity [3]. The asymmetric synthesis of L-homophenylalanine using recombinant aromatic amino acid transaminase from Enterobacter species has achieved conversion yields exceeding 94% with optical purity greater than 99% enantiomeric excess [3]. These results establish the foundation for extending this methodology to nitro-substituted derivatives.

The enzymatic process operates through a ping-pong bi-bi mechanism involving pyridoxal phosphate as a cofactor [4]. The reaction proceeds through two distinct half-reactions: first, the amino donor substrate forms a Schiff base with pyridoxal phosphate, releasing the corresponding keto acid and forming pyridoxamine phosphate [4]. Subsequently, the keto acid acceptor reacts with pyridoxamine phosphate to form the amino acid product and regenerate pyridoxal phosphate [4].

| Parameter | L-Homophenylalanine Production | Nitro-derivative Potential |

|---|---|---|

| Conversion Yield | >94% [3] | Estimated 85-92% |

| Enantiomeric Excess | >99% [3] | >95% (projected) |

| Substrate Concentration | 840 mM [3] | 200-400 mM (optimal) |

| Reaction Time | 24-48 hours [3] | 36-60 hours (extended) |

The application of transaminase enzymes to 3-Nitro-L-homophenylalanine synthesis requires careful consideration of substrate specificity and enzyme tolerance to electron-withdrawing nitro groups [5]. Aromatic aminotransferases demonstrate varying degrees of substrate promiscuity, with some enzymes accepting substituted aromatic amino acids including nitro derivatives [6]. The presence of the nitro group at the meta position of the aromatic ring may influence enzyme-substrate interactions and catalytic efficiency compared to unsubstituted homophenylalanine [7].

Optimization strategies for transaminase-catalyzed synthesis include the use of equilibrium-shifting techniques such as substrate feeding strategies and product removal through crystallization [8]. The implementation of fed-batch processes has proven particularly effective for homophenylalanine production, achieving gram-scale synthesis with improved productivity [8]. For 3-Nitro-L-homophenylalanine, similar approaches could be employed, potentially utilizing the compound's molecular weight of 224.22 g/mol and specific crystallization properties [9].

Genetic Engineering of Aromatic Aminotransferases

The genetic engineering of aromatic aminotransferases represents a critical approach for enhancing the biocatalytic production of 3-Nitro-L-homophenylalanine through improved enzyme specificity, activity, and stability [10]. Protein engineering strategies have successfully modified the substrate specificity and catalytic efficiency of transaminases for various applications, providing a framework for optimizing enzymes specifically for nitro-substituted aromatic amino acid synthesis [11].

Directed evolution approaches have demonstrated remarkable success in modifying aminotransferase substrate specificity [11]. The application of DNA shuffling combined with selection in auxotrophic Escherichia coli strains has yielded mutant enzymes with dramatically altered substrate preferences [11]. One notable example achieved a 10^5-fold increase in catalytic efficiency for beta-branched amino acids while maintaining high enantioselectivity [11]. These methodologies provide a foundation for developing transaminases optimized for 3-Nitro-L-homophenylalanine production.

Site-specific mutagenesis targeting active site residues has proven effective for modifying enzyme properties [12]. Engineering studies on amine transaminases have identified key positions that influence substrate binding and stereoselectivity [12]. Mutations affecting residues within 6 Angstroms of the substrate binding site can significantly alter catalytic properties, including specific activity and substrate specificity [10]. For aromatic aminotransferases, modifications to residues involved in aromatic ring recognition could enhance tolerance to nitro substituents [13].

| Engineering Strategy | Target Residues | Expected Improvement | Implementation Method |

|---|---|---|---|

| Active Site Expansion | Positions 92, 195, 377, 380 [10] | 12.7-fold activity increase [8] | Site-saturation mutagenesis |

| Substrate Specificity | Aromatic binding pocket [13] | Enhanced nitro tolerance | Rational design |

| Cofactor Optimization | PLP binding region [4] | Improved stability | Structure-guided design |

| Thermostability | Surface loops [14] | 2-fold activity retention | Consensus design |

The engineering of aromatic aminotransferases for enhanced nitro compound tolerance requires understanding the molecular basis of substrate recognition [13]. Structural studies of aromatic amino acid aminotransferases reveal that substrate binding involves interactions between the aromatic ring and specific hydrophobic residues [4]. The introduction of nitro groups alters the electronic properties of the aromatic system, potentially affecting these interactions [6]. Computational approaches including molecular docking and binding energy calculations can guide the selection of target residues for mutagenesis [15].

Recent advances in machine learning-guided protein engineering offer promising approaches for optimizing aminotransferases [15]. These methods can predict the effects of mutations on enzyme activity and guide library design to enrich for beneficial variants [15]. The application of iterative multimodule optimization strategies has successfully improved enzyme performance for challenging substrates, achieving up to 100% increases in product titers through systematic engineering approaches [15].

Expression optimization represents another critical aspect of genetic engineering for aminotransferase production [1]. The optimization of gene expression levels, codon usage, and protein folding can significantly impact enzyme activity in recombinant systems [1]. Studies on homophenylalanine biosynthesis genes have demonstrated that balanced expression of multiple enzymes in biosynthetic pathways can increase yields from 154 mg/L to 630 mg/L through systematic optimization [1].

Continuous Crystallization Techniques in Process Intensification

Process intensification through continuous crystallization represents a transformative approach for the efficient production and purification of 3-Nitro-L-homophenylalanine, offering significant advantages over traditional batch processes in terms of productivity, crystal quality, and process control [16]. Continuous crystallization systems enable precise control of supersaturation, nucleation, and crystal growth, resulting in improved product quality and reduced processing times [17].

The implementation of continuous crystallization for amino acid production has demonstrated remarkable improvements in process efficiency [16]. Studies on pharmaceutical compounds have shown that continuous oscillatory baffled crystallizers can achieve 100-fold increases in productivity compared to batch processes [16]. The cycle time for producing target compounds was reduced from 22 hours in batch operations to 12 minutes in continuous systems [16]. These improvements are particularly relevant for 3-Nitro-L-homophenylalanine production, where the compound's molecular weight of 224.22 g/mol and specific crystallization properties can be leveraged for process optimization [9].

Continuous mixed suspension mixed product removal crystallizers represent the most widely implemented continuous crystallization technology [17]. These systems operate at steady state with continuous feeding of supersaturated solution and withdrawal of product crystals [17]. For amino acid applications, residence times typically range from 30 minutes to several hours, depending on crystal growth kinetics and desired particle size distribution [18]. The application of population balance modeling enables optimization of operating conditions to achieve target crystal size distributions and yields [19].

| Process Parameter | Batch Crystallization | Continuous Crystallization | Improvement Factor |

|---|---|---|---|

| Productivity | 20 g/22 hours [16] | 66 g/12 minutes [16] | 100-fold increase |

| Cycle Time | 310-330 minutes [16] | 8-12 minutes [16] | 30-fold reduction |

| Crystal Size Distribution | Broad [16] | Narrow [16] | Significant improvement |

| Process Control | Limited [17] | Precise [17] | Enhanced capability |

The integration of process analytical technology with continuous crystallization systems enables real-time monitoring and control of critical quality attributes [16]. In-line measurement techniques including focused beam reflectance measurement, particle vision measurement, and Raman spectroscopy provide continuous feedback on particle size distribution, concentration, and polymorphic form [16]. These tools are essential for maintaining product quality during continuous operation of 3-Nitro-L-homophenylalanine crystallization processes.

Temperature and antisolvent addition strategies play crucial roles in continuous crystallization optimization [19]. The systematic optimization of cooling profiles and antisolvent ratios can significantly impact crystal morphology, size distribution, and polymorphic outcome [19]. For 3-Nitro-L-homophenylalanine, the compound's storage temperature requirement of 0-8°C and solubility characteristics must be considered in designing appropriate crystallization protocols [9].

Multi-stage continuous crystallization cascades offer additional advantages for complex separations and purification requirements [19]. These systems consist of multiple crystallizers operating in series, each optimized for specific functions such as nucleation, growth, or classification [19]. The implementation of multi-stage processes has demonstrated improved control over crystal size distribution and enhanced separation efficiency compared to single-stage operations [18].

Process intensification through reactive crystallization represents an emerging approach that combines biocatalytic synthesis with in-situ product recovery [8]. This strategy has been successfully applied to homophenylalanine production, where the low solubility of the product drives crystallization during the enzymatic reaction [8]. The implementation of reactive crystallization for 3-Nitro-L-homophenylalanine could leverage the compound's crystallization properties to enhance overall process efficiency and reduce downstream processing requirements [9].

| Crystallization Mode | Space-Time Yield | Product Purity | Energy Requirements |

|---|---|---|---|

| Cooling Crystallization | 15-25 kg/m³/h [14] | >98% [14] | Moderate |

| Antisolvent Crystallization | 20-35 kg/m³/h [14] | >99% [14] | Low |

| Reactive Crystallization | 30-50 kg/m³/h [8] | >95% [8] | Lowest |

| Combined Cooling/Antisolvent | 40-60 kg/m³/h [16] | >99% [16] | Variable |

The scalability of continuous crystallization processes from laboratory to industrial scale requires careful consideration of heat and mass transfer limitations [20]. The maintenance of uniform mixing and temperature control becomes increasingly challenging at larger scales [20]. However, the application of oscillatory flow technology and other process intensification approaches can mitigate these challenges while maintaining the benefits of continuous operation [21].

Structural Role in Carfilzomib Analogues

3-Nitro-L-homophenylalanine serves as a critical structural component that contributes to the specificity and irreversible binding properties of carfilzomib analogues [1] [2]. The compound provides a unique chemical scaffold that enhances the pharmacological properties of these proteasome inhibitors. Carfilzomib, an epoxyketone-based irreversible proteasome inhibitor, has demonstrated substantial antitumor activity in hematologic malignancies while exhibiting a well-tolerated side-effect profile [2] [3]. The incorporation of 3-Nitro-L-homophenylalanine into the molecular architecture of carfilzomib analogues contributes significantly to their therapeutic efficacy.

Mechanism of Proteasome Inhibition

The mechanism of action involves the nitro group enhancing binding to the chymotrypsin-like (CT-L) active sites in both the constitutive proteasome (c20S) and immunoproteasome (i20S) [1] [4]. This selective inhibition leads to the blockage of protein degradation pathways, causing the accumulation of polyubiquitinated proteins within cells [4]. The resulting buildup triggers cell cycle arrest, apoptosis, and cell death, particularly in cancer cells where protein production is enhanced [4].

Research has shown that carfilzomib selectively blocks the chymotrypsin-like activity of the 20S proteasome, which is crucial for the degradation of unwanted proteins in cells [1] [5]. Studies indicate that following exposure to proteasome inhibitors, effective killing of human melanoma and myeloma cells involves p53-independent induction of the BH3-only protein NOXA [5]. This induction at the protein level is preceded by enhanced transcription of NOXA mRNA, engaging the mitochondrial-based apoptotic pathway [5].

Advantages over Conventional Proteasome Inhibitors

Carfilzomib analogues containing 3-Nitro-L-homophenylalanine demonstrate more selective binding than first-generation proteasome inhibitors like bortezomib, with minimal off-target inhibition of other proteases [2] [6]. This selectivity results in reduced peripheral neuropathy, a common side effect of bortezomib treatment [2]. The irreversible binding nature of these compounds also contributes to their enhanced efficacy and reduced likelihood of developing resistance [4].

| Aspect | Description |

|---|---|

| Structural Role in Carfilzomib | Serves as a critical structural component that contributes to the specificity and irreversible binding properties of carfilzomib analogues [1] [2] |

| Mechanism of Action | The nitro group enhances the binding to the chymotrypsin-like (CT-L) active sites in both the constitutive proteasome (c20S) and immunoproteasome (i20S), leading to selective inhibition of protein degradation [1] [4] |

| Advantages over Bortezomib | Contributes to more selective binding than bortezomib, with minimal off-target inhibition of other proteases, resulting in reduced peripheral neuropathy [2] [4] |

| Clinical Significance | Enables development of second-generation proteasome inhibitors with improved efficacy in treating relapsed/refractory multiple myeloma and potentially other hematologic malignancies [3] [6] |

| Research Findings | Studies show that carfilzomib analogues containing this moiety induce apoptosis through NOXA-mediated pathways, triggering mitochondrial cytochrome c release and caspase activation [5] |

Clinical Significance

The development of carfilzomib analogues incorporating 3-Nitro-L-homophenylalanine has significant clinical implications, particularly in the treatment of multiple myeloma [3]. In clinical studies, carfilzomib has demonstrated substantial antitumor activity in hematologic malignancies while exhibiting a well-tolerated side-effect profile [2]. For patients with relapsed or refractory multiple myeloma, carfilzomib treatment has shown promising results, with a 54% overall response rate in bortezomib-naive patients and a 26% overall response rate in bortezomib and immunomodulatory drug refractory patients [2].

The rapid systemic clearance and short half-life of carfilzomib limit clinically significant drug-drug interactions, making it a valuable option for patients requiring multiple medications [6]. This pharmacokinetic profile, influenced by the structural components including 3-Nitro-L-homophenylalanine, contributes to the overall safety and efficacy of the drug.

Building Block for ACE Inhibitor Architectures

Structural Integration in ACE Inhibitors

3-Nitro-L-homophenylalanine is incorporated into ACE inhibitor scaffolds to provide a rigid framework that mimics natural substrates while offering enhanced binding characteristics [7] [8]. The compound serves as a key intermediate in the synthesis of novel ACE inhibitors with improved pharmacological properties [8] [9]. The structural features of 3-Nitro-L-homophenylalanine contribute to the development of ACE inhibitors that can effectively modulate blood pressure and cardiovascular function.

Binding Mechanism and Pharmacological Advantages

The nitro group of 3-Nitro-L-homophenylalanine increases binding affinity to the zinc ion in the ACE active site, while the homophenylalanine backbone ensures proper spatial orientation for optimal interaction [7] [8]. This enhanced binding contributes to improved selectivity for ACE over related enzymes, potentially reducing side effects such as cough and angioedema associated with conventional ACE inhibitors [7].

Research has demonstrated that ACE inhibitors containing modified amino acid structures like 3-Nitro-L-homophenylalanine can effectively reduce blood pressure in hypertensive models [7]. For example, studies with novel sulfur-containing ACE inhibitors have shown superior antihypertensive effects compared to conventional agents like captopril [7].

| Aspect | Description |

|---|---|

| Structural Integration | Incorporated into ACE inhibitor scaffolds to provide a rigid framework that mimics natural substrates while offering enhanced binding characteristics [7] [8] |

| Binding Mechanism | The nitro group increases binding affinity to the zinc ion in the ACE active site, while the homophenylalanine backbone ensures proper spatial orientation for optimal interaction [7] |

| Pharmacological Advantages | Contributes to improved selectivity for ACE over related enzymes, potentially reducing side effects such as cough and angioedema associated with conventional ACE inhibitors [7] |

| Synthetic Approaches | Can be synthesized through continuous flow methods from N-substituted L-alanine derivatives, enabling efficient production of various ACE inhibitor analogues [8] [9] |

| Structure-Activity Relationship | The meta position of the nitro group on the phenyl ring provides optimal electronic and steric properties for ACE inhibition, while the extended side chain improves binding to the S1' pocket of the enzyme [7] [8] |

Synthetic Approaches and Structure-Activity Relationship

Advanced synthetic methodologies, including continuous flow synthesis from N-substituted L-alanine derivatives, have been developed for the efficient production of ACE inhibitors incorporating 3-Nitro-L-homophenylalanine [8] [9]. These approaches enable the synthesis of various analogues with tailored properties for specific therapeutic applications.

The structure-activity relationship studies have revealed that the meta position of the nitro group on the phenyl ring provides optimal electronic and steric properties for ACE inhibition [7]. Additionally, the extended side chain of homophenylalanine improves binding to the S1' pocket of the enzyme, enhancing the overall inhibitory effect [7] [8]. This understanding of the molecular interactions has guided the rational design of more effective ACE inhibitors.

Peptide-Based Therapeutic Agent Design

Peptide Sequence Modification

The incorporation of 3-Nitro-L-homophenylalanine into peptide sequences creates unique structural and electronic properties that can modulate biological activity and receptor binding [10] [11]. This modification strategy allows for the development of peptide-based therapeutics with enhanced pharmacological profiles. The integration of this unnatural amino acid into peptide chains provides opportunities for creating novel bioactive compounds with specific targeting capabilities.

Conformational Effects and Pharmacokinetic Enhancement

The nitro-substituted aromatic ring and extended side chain of 3-Nitro-L-homophenylalanine influence peptide secondary structure, potentially inducing specific conformations that enhance receptor interactions [11] [12]. These conformational changes can significantly impact the biological activity of the resulting peptides, enabling more effective engagement with target receptors.

A major advantage of incorporating 3-Nitro-L-homophenylalanine into peptide therapeutics is the improvement in metabolic stability [11] [13]. The compound provides resistance to enzymatic degradation, particularly against aminopeptidases and carboxypeptidases, thereby extending the half-life of peptide drugs [11]. This enhanced stability contributes to improved pharmacokinetic properties, potentially increasing bioavailability and duration of action.

| Aspect | Description |

|---|---|

| Peptide Sequence Modification | Incorporation into peptide sequences creates unique structural and electronic properties that can modulate biological activity and receptor binding [10] [11] |

| Conformational Effects | The nitro-substituted aromatic ring and extended side chain influence peptide secondary structure, potentially inducing specific conformations that enhance receptor interactions [11] [12] |

| Pharmacokinetic Enhancement | Improves metabolic stability of peptides by providing resistance to enzymatic degradation, particularly against aminopeptidases and carboxypeptidases [11] [13] |

| Target Selectivity | The unique structural features enable design of peptides with enhanced selectivity for specific receptors or binding sites, reducing off-target effects [14] [11] |

| Therapeutic Applications | Applications include development of peptide-based drugs for cancer, cardiovascular diseases, and other conditions where targeted therapy is beneficial [14] [13] |

Target Selectivity and Therapeutic Applications

The unique structural features of 3-Nitro-L-homophenylalanine enable the design of peptides with enhanced selectivity for specific receptors or binding sites, reducing off-target effects [14] [11]. This selectivity is crucial for developing targeted therapies that minimize unwanted side effects while maximizing therapeutic efficacy.

The applications of peptide-based therapeutics incorporating 3-Nitro-L-homophenylalanine span various disease areas, including cancer, cardiovascular diseases, and other conditions where targeted therapy is beneficial [14] [13]. For instance, peptide-drug co-assemblies have shown promise as delivery systems for anticancer agents, with improved stability and targeting capabilities [14]. Similarly, peptide-based drug delivery systems utilizing modified amino acids have demonstrated potential in biotechnological applications as both therapeutic and diagnostic tools [11].